N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide is a bifunctional indole derivative featuring two distinct indole moieties. The first indole ring is substituted with a chlorine atom at position 5 and linked via an ethyl group to an acetamide bridge. The second indole is attached to the acetamide’s carbonyl group at position 1.
Properties
Molecular Formula |
C20H18ClN3O |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-indol-1-ylacetamide |
InChI |
InChI=1S/C20H18ClN3O/c21-16-5-6-18-17(11-16)15(12-23-18)7-9-22-20(25)13-24-10-8-14-3-1-2-4-19(14)24/h1-6,8,10-12,23H,7,9,13H2,(H,22,25) |
InChI Key |
LKHDOMVZSQMBNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Coupling of Indole-3-Acetic Acid with 5-Chlorotryptamine
A widely reported method involves the direct coupling of indole-3-acetic acid with 5-chlorotryptamine (2-(5-chloro-1H-indol-3-yl)ethylamine). The reaction employs 1,1-carbonyldiimidazole (CDI) as a coupling agent in acetonitrile under nitrogen atmosphere. CDI activates the carboxylic acid group of indole-3-acetic acid, forming an intermediate acyl imidazole, which subsequently reacts with the primary amine group of 5-chlorotryptamine (Figure 1). Pyridine is added catalytically to deprotonate the amine, enhancing nucleophilicity. This method yields the target compound in ~65–72% after column chromatography.
Key Reaction Conditions
EDCl/HOBt-Mediated Amide Bond Formation
An alternative approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) as coupling reagents. Indole-3-acetic acid is first activated with EDCl/HOBt in dichloromethane, forming an active ester intermediate. 5-Chlorotryptamine is then added dropwise, yielding the acetamide after 24 hours. This method achieves slightly higher yields (75–80%) but requires rigorous exclusion of moisture.
Advantages Over CDI
-
Reduced side reactions due to HOBt’s suppression of racemization.
-
Compatibility with acid-sensitive substrates.
Solid-Phase Synthesis for High-Throughput Production
A patent-pending method describes solid-phase synthesis using Wang resin functionalized with indole-3-acetic acid. The resin-bound acid is activated with CDI, followed by coupling with 5-chlorotryptamine. Cleavage from the resin using trifluoroacetic acid (TFA) yields the crude product, which is purified via reverse-phase HPLC. This method is scalable (1–10 g batches) but requires specialized equipment.
Protection-Deprotection Strategies
Indole Nitrogen Protection
The indole nitrogen’s reactivity necessitates protection during synthesis. tert-Butoxycarbonyl (Boc) groups are commonly used due to their stability under basic conditions. Boc protection is performed using di-tert-butyl dicarbonate in tetrahydrofuran (THF), followed by deprotection with HCl in dioxane.
Impact on Yield
-
Unprotected indole: <50% yield due to side reactions.
-
Boc-protected indole: >70% yield.
Side-Chain Functionalization
The ethylamine linker in 5-chlorotryptamine may require temporary protection. Benzyl chloroformate (Cbz) is employed to protect the amine, which is later removed via hydrogenolysis with Pd/C. This step prevents unwanted polymerization during coupling.
Purification and Characterization
Chromatographic Techniques
Crude products are purified using silica gel column chromatography with ethyl acetate/hexane (3:7 → 1:1 gradient). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases achieves >95% purity.
Typical Retention Times
-
Target compound: 12.3 minutes (C18, 70% acetonitrile).
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, indole NH), 7.55–6.95 (m, 8H, aromatic), 4.21 (t, 2H, CH₂), 3.45 (q, 2H, CH₂), 2.11 (s, 3H, COCH₃).
-
HRMS (EI) : m/z calculated for C₂₀H₁₇ClN₃O [M+H]⁺: 366.1004; found: 366.1008.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| CDI Coupling | 65–72 | 92–95 | Moderate | High |
| EDCl/HOBt | 75–80 | 95–98 | High | Moderate |
| Solid-Phase | 60–68 | 90–93 | High | Low |
Challenges and Optimization Opportunities
Byproduct Formation
Major byproducts include:
Solvent Optimization
Replacing acetonitrile with dimethylformamide (DMF) increases solubility but complicates purification. Recent studies suggest cyclopentyl methyl ether (CPME) as a greener alternative.
Scientific Research Applications
Antitumor Activity
One of the primary applications of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide is its potential antitumor activity. Research indicates that derivatives of indole compounds exhibit significant efficacy against various cancers, including colorectal and lung tumors.
Case Study: Antitumor Effects
A study published in Google Patents highlights that indole-based compounds, particularly those with acetamide functionalities, demonstrate marked antitumor activity against solid tumors. The compound's mechanism may involve the induction of apoptosis in cancer cells, as evidenced by increased activity of caspases involved in programmed cell death .
Antimicrobial Properties
Another critical application is in the field of antimicrobial therapy. Compounds similar to this compound have been evaluated for their efficacy against various bacterial strains.
Antimicrobial Evaluation
In a study assessing the antimicrobial properties of indole derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited substantial inhibition zones, suggesting strong antibacterial activity . This indicates a promising avenue for developing new antimicrobial agents based on this compound.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to specific biological targets. These studies are crucial for understanding how the compound interacts at a molecular level with proteins involved in disease pathways.
Findings from Molecular Docking
Research has demonstrated that this compound can effectively bind to targets associated with cancer cell proliferation and survival, thereby inhibiting their activity . Such interactions are essential for rational drug design and optimizing therapeutic efficacy.
Synthesis and Modification
The synthesis of this compound involves various chemical reactions that modify existing indole structures to enhance their biological activity.
Synthetic Pathways
Recent studies have explored different synthetic routes to improve yields and simplify the production process of indole-based compounds. These advancements not only facilitate easier access to these compounds but also allow for the exploration of structure-activity relationships (SAR), which can lead to more effective derivatives .
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to and modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Indole Core
Compound A : N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide (CAS 79087-58-4)
- Molecular Formula : C₁₂H₁₃ClN₂O
- Molecular Weight : 236.70
- Key Features : Lacks the second indole-1-yl group, replaced by a simple acetamide.
- Properties: Lower molecular weight (236.70 vs. ~361 for the target compound) and reduced steric hindrance.
Compound B : N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide
- Molecular Formula : C₂₂H₂₃N₃O₂
- Molecular Weight : 361.44
- Key Features : Methoxy (electron-donating) and methyl groups modify electronic properties.
- Properties : Increased molecular weight (361.44) and logP (3.28) compared to the target compound. The methoxy group may enhance solubility, while the methyl group on the indole could sterically hinder interactions .
Functional Group Modifications
Compound C : 2-(5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide
- Molecular Formula : C₁₃H₉ClN₂O₃
- Molecular Weight : 276.68
- Key Features : Dioxo group on the indole introduces a ketone moiety; propargyl substituent adds alkyne reactivity.
- The propargyl group may enable click chemistry applications but introduces instability risks .
Compound D : N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]acetamide (CAS 1210-83-9)
- Molecular Formula : C₁₂H₁₄N₂O₂
- Molecular Weight : 218.25
- Key Features : Hydroxy group replaces chlorine, increasing polarity.
- Properties: Lower logP (predicted ~1.0) due to the hydroxy group, enhancing aqueous solubility but reducing lipid bilayer penetration.
Heterocyclic Replacements
Compound E : N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide
- Molecular Formula : C₂₄H₂₅ClN₄O₂
- Molecular Weight : 436.90
- Key Features : Phthalazine replaces the second indole, introducing a fused aromatic system.
- Properties: Higher molecular weight (436.90) and PSA (~89.1) due to the phthalazine’s nitrogen atoms.
Hybrid Derivatives with Oxime or Aromatic Substituents
Compound F : (E)-N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide
- Molecular Formula : C₁₇H₁₃ClN₂O₂
- Molecular Weight : 324.75
- Key Features : Oxime group and chlorophenyl substituent.
- Properties : The oxime enables hydrogen bonding and metal chelation, while the chlorophenyl enhances lipophilicity. Structural studies showed alignment between computational and experimental geometries, supporting its use in antioxidant applications .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight | Key Substituents | logP | PSA (Ų) | Biological Notes |
|---|---|---|---|---|---|---|
| Target Compound | C₂₁H₁₉ClN₄O (estimated) | ~361 | 5-Cl-indole, indol-1-yl acetamide | ~3.0* | ~50 | Not reported in evidence |
| Compound A (CAS 79087-58-4) | C₁₂H₁₃ClN₂O | 236.70 | 5-Cl-indole, simple acetamide | 1.4 | 44.9 | — |
| Compound B | C₂₂H₂₃N₃O₂ | 361.44 | 5-OCH₃-indole, 1-CH₃-indole | 3.28 | 36.5 | — |
| Compound C | C₁₃H₉ClN₂O₃ | 276.68 | 5-Cl-dioxo-indole, propargyl | ~2.5 | 66.48 | — |
| Compound D (CAS 1210-83-9) | C₁₂H₁₄N₂O₂ | 218.25 | 5-OH-indole | ~1.0 | 49.4 | Non-cytotoxic |
| Compound E | C₂₄H₂₅ClN₄O₂ | 436.90 | Phthalazine, isobutyl | ~3.5 | 89.1 | — |
| Compound F | C₁₇H₁₃ClN₂O₂ | 324.75 | Oxime, 2-Cl-phenyl | ~2.8 | 72.4 | Antioxidant activity |
*Estimated based on structural analogs.
Key Findings
Substituent Effects : Chlorine and methoxy groups enhance lipophilicity, while hydroxy groups improve solubility.
Functional Groups : Oxime and propargyl moieties introduce reactivity for targeted applications but may affect stability.
Biological Relevance : Simpler analogs (e.g., Compound D) show low cytotoxicity, whereas hybrids (e.g., Compound F) demonstrate niche bioactivities like antioxidant effects.
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C_{19}H_{19}ClN_{2}O_{2}
- Molecular Weight : 342.83 g/mol
- InChI Key : QITMCUHSSYQVSN-UHFFFAOYSA-N
The structure consists of an indole moiety, which is known for its diverse biological activities, making this compound a subject of interest for various therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for related indole compounds were reported as low as 0.98 µg/mL against MRSA .
Antidiabetic Potential
Research has indicated that certain indole derivatives exhibit promising antidiabetic effects by inhibiting enzymes such as DPP-IV and α-glucosidase. These enzymes are crucial in glucose metabolism, and their inhibition can lead to improved glycemic control. In vitro assays have demonstrated that some fractions derived from indole compounds significantly inhibit DPP-IV activity, suggesting potential therapeutic applications in diabetes management .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : By inhibiting key enzymes involved in metabolic pathways, the compound can alter glucose absorption and utilization.
- Antimicrobial Mechanisms : Indoles can disrupt bacterial cell wall synthesis or interfere with protein synthesis, leading to bactericidal effects.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various indole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant antibacterial activity with MIC values ranging from 0.98 µg/mL to 12.50 µg/mL against MRSA and other Gram-positive bacteria .
Antidiabetic Activity Assessment
In another study focused on antidiabetic properties, fractions from indole derivatives were assessed for their ability to inhibit DPP-IV and α-glucosidase. The most potent fractions showed over 70% inhibition at specific concentrations, indicating a strong potential for these compounds in diabetes therapy .
Summary of Biological Activities
Q & A
Basic Question: What are the primary synthetic routes for this compound, and how are intermediates optimized for yield?
Answer:
The synthesis typically involves multi-step organic reactions, starting with functionalization of the indole core. Key steps include:
- Indole-3-carbaldehyde oxime formation via refluxing 1H-indole-3-carbaldehyde with hydroxylamine in ethanol (critical for introducing reactive sites) .
- Acetamide coupling using substituted phenyl groups under controlled conditions (e.g., temperature, solvent polarity). For example, N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives are synthesized via nucleophilic substitution or condensation reactions .
- Purification via column chromatography or recrystallization to achieve >90% purity. Reaction yields are optimized by adjusting catalysts (e.g., Pd for cross-coupling) and avoiding moisture-sensitive intermediates .
Basic Question: How is the molecular structure experimentally validated, and what techniques are used?
Answer:
Structural validation combines:
- Single-crystal X-ray diffraction (XRD) to determine bond lengths (e.g., C(9)-N(1) = 1.376 Å) and angles (e.g., C(9)-N(1)-C(19) = 124.87°) .
- Spectroscopic methods :
- Thermal analysis (DSC/TGA) to assess stability and phase transitions .
Advanced Question: How do computational methods (e.g., DFT) reconcile discrepancies between theoretical and experimental structural data?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) are used to:
- Optimize geometry and compare with XRD data. For example, discrepancies in bond angles >2° may indicate crystal packing effects or solvent interactions .
- Predict reactive sites : Frontier Molecular Orbital (FMO) analysis identifies electrophilic/nucleophilic regions, guiding substitution strategies .
- Validate spectroscopic data : Simulated IR/NMR spectra are matched with experimental results to resolve ambiguities in tautomerism or conformational isomers .
Advanced Question: How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from:
- Substituent effects : Chlorine at the 5-position of indole enhances antioxidant activity but may reduce receptor binding affinity compared to methoxy groups .
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for redox interference in antioxidant assays .
- Molecular docking validation : Compare binding poses across protein conformations (e.g., MD simulations) to confirm target specificity .
Advanced Question: What strategies improve reaction scalability without compromising purity?
Answer:
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., imidazole ring formation) and improves heat management .
- Catalyst recycling : Pd-based catalysts immobilized on silica show >80% recovery in coupling reactions .
- In-line analytics : HPLC-MS monitors intermediates in real time, enabling rapid optimization of stoichiometry and pH .
Basic Question: What pharmacological targets are hypothesized for this compound?
Answer:
- Enzyme inhibition : Potential interaction with cytochrome P450 isoforms (CYP3A4) due to indole’s π-π stacking with heme groups .
- Receptor modulation : Structural analogs (e.g., melatonin derivatives) suggest affinity for G-protein-coupled receptors (GPCRs) via the acetamide linker .
- Antioxidant pathways : Indole-3-acetamide derivatives scavenge ROS via N-H bond cleavage, validated by DPPH/ABTS assays .
Advanced Question: How does halogen substitution (e.g., Cl vs. F) impact electronic properties and bioactivity?
Answer:
- Electron-withdrawing effects : Chlorine at the 5-position lowers HOMO energy (-5.2 eV vs. -4.8 eV for H), increasing oxidative stability but reducing nucleophilicity .
- Bioactivity trade-offs : Chlorinated derivatives show enhanced antibacterial activity (MIC = 8 µg/mL vs. 32 µg/mL for fluoro analogs) but higher cytotoxicity (IC₅₀ = 12 µM vs. 25 µM) .
Advanced Question: What crystallographic challenges arise during polymorph screening?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
